4-(1-Piperazinyl)-1H-indole
CAS No.: 84807-09-0
Cat. No.: VC20758715
Molecular Formula: C12H15N3
Molecular Weight: 201.27 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 84807-09-0 |
---|---|
Molecular Formula | C12H15N3 |
Molecular Weight | 201.27 g/mol |
IUPAC Name | 4-piperazin-1-yl-1H-indole |
Standard InChI | InChI=1S/C12H15N3/c1-2-11-10(4-5-14-11)12(3-1)15-8-6-13-7-9-15/h1-5,13-14H,6-9H2 |
Standard InChI Key | YZKSXUIOKWQABW-UHFFFAOYSA-N |
SMILES | C1CN(CCN1)C2=CC=CC3=C2C=CN3 |
Canonical SMILES | C1CN(CCN1)C2=CC=CC3=C2C=CN3 |
Chemical Structure and Properties
4-(1-Piperazinyl)-1H-indole is a nitrogen-containing heterocyclic compound with the molecular formula C₁₂H₁₅N₃ in its free base form . The structure consists of an indole skeleton with a piperazine moiety attached at the 4-position. The compound is often used in its hydrochloride salt form (C₁₂H₁₅N₃- 2HCl) with a molecular weight of 274.2 g/mol .
Structural Identifiers
The compound can be identified using several chemical notations as outlined in Table 1.
Table 1: Structural Identifiers of 4-(1-Piperazinyl)-1H-indole
Physical and Chemical Properties
The physical and chemical properties of 4-(1-Piperazinyl)-1H-indole are crucial for understanding its behavior in various environments and applications. Table 2 summarizes these properties based on available data.
Table 2: Physical and Chemical Properties of 4-(1-Piperazinyl)-1H-indole Hydrochloride
Analytical Characterization
Mass Spectrometry Data
Mass spectrometry is a valuable technique for identifying and characterizing 4-(1-Piperazinyl)-1H-indole. Table 3 presents predicted collision cross section data for various adducts of the compound, which can be useful for analytical identification and characterization.
Table 3: Predicted Mass Spectrometry Adducts and Collision Cross Sections
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 202.13388 | 145.4 |
[M+Na]⁺ | 224.11582 | 158.5 |
[M+NH₄]⁺ | 219.16042 | 154.1 |
[M+K]⁺ | 240.08976 | 153.0 |
[M-H]⁻ | 200.11932 | 147.9 |
[M+Na-2H]⁻ | 222.10127 | 152.5 |
[M]⁺ | 201.12605 | 147.8 |
[M]⁻ | 201.12715 | 147.8 |
These collision cross section values can assist researchers in identifying the compound during liquid chromatography-mass spectrometry (LC-MS) analyses .
Pharmaceutical Applications and Research
Related Compounds with Pharmacological Activity
Compounds containing both indole and piperazine moieties have demonstrated significant pharmacological activities, particularly in the central nervous system. For instance, 5-Fluoro-3-[3-[4-(5-methoxy-4-pyrimidinyl)-1-piperazinyl]propyl]-1H-indole dihydrochloride has been investigated as an antidepressant drug candidate due to its ability to facilitate 5-HT (serotonin) neurotransmission . This suggests that 4-(1-Piperazinyl)-1H-indole may serve as a building block for compounds with similar neurological activities.
Similarly, 4-[4-(1H-Indol-3-yl)alkyl]piperazine derivatives have garnered "substantial interest in medicinal chemistry for treatment of central nervous system disorders" . While these compounds differ in the position of the piperazine group on the indole structure, they highlight the therapeutic potential of compounds containing both indole and piperazine functionalities.
Synthesis and Preparation
Solution Preparation for Laboratory Use
For researchers working with 4-(1-Piperazinyl)-1H-indole hydrochloride, proper solution preparation is critical. Table 4 provides guidance for preparing stock solutions at various concentrations.
Table 4: Stock Solution Preparation Guide
Target Concentration | Amount of Compound |
---|---|
1 mg | |
1 mM | 3.647 mL |
5 mM | 0.7294 mL |
10 mM | 0.3647 mL |
These values represent the volume of solvent needed to achieve the specified molar concentration .
Related Derivatives
Several derivatives and related compounds of 4-(1-Piperazinyl)-1H-indole have been reported in the literature, demonstrating the versatility of this scaffold in medicinal chemistry.
1-[(2-Bromophenyl)sulfonyl]-4-(1-piperazinyl)-1H-indole
This derivative combines the 4-(1-piperazinyl)-1H-indole core with a 2-bromophenylsulfonyl group at the N1 position of the indole. It has the molecular formula C₁₈H₁₈BrN₃O₂S and a molecular weight of 420.3 g/mol .
4-[4-(1H-indol-3-yl)butyl]piperazine Derivatives
These compounds differ in the positioning of the piperazine relative to the indole (attached via an alkyl chain to the 3-position rather than directly to the 4-position). They have been investigated for their potential in treating central nervous system disorders .
Research Context and Future Directions
The indole-piperazine structural motif continues to be of significant interest in medicinal chemistry research. Compounds containing both these heterocyclic elements have shown promise in modulating neurotransmitter systems, particularly serotonergic pathways .
Future research directions may include:
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Exploration of 4-(1-Piperazinyl)-1H-indole as a scaffold for developing novel neuropsychiatric medications
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Investigation of structure-activity relationships by modifying substituents on both the indole and piperazine moieties
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Development of more efficient synthetic routes for preparing 4-(1-Piperazinyl)-1H-indole and its derivatives
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Evaluation of the pharmacokinetic and pharmacodynamic properties of compounds containing this structural element
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